3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[3-(4-propan-2-ylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(2)10-3-5-11(6-4-10)14-15-12(19-16-14)7-8-13(17)18/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRRUTHAHNHWOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and biological activity.
| Reaction Conditions | Reagents | Product | Yield |
|---|---|---|---|
| Acid catalysis (H₂SO₄, HCl) | Methanol/Ethanol | Methyl/ethyl 3-{3-[4-(propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoate | 75–85% |
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Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol.
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Applications : Ester derivatives are intermediates for drug candidates or polymer synthesis.
Amide Formation
The propanoic acid moiety reacts with amines to form amides, a key step in medicinal chemistry for bioactivity optimization.
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Key Observations :
Oxadiazole Ring Reactivity
The 1,2,4-oxadiazole ring participates in electrophilic substitution and ring-opening reactions.
Electrophilic Aromatic Substitution
The electron-deficient oxadiazole ring undergoes nitration or halogenation at the phenyl group.
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 3-{3-[4-(Propan-2-yl)-3-nitrophenyl]-1,2,4-oxadiazol-5-yl}propanoic acid | Meta-directing effects |
| Bromination | Br₂/FeBr₃ | 3-{3-[4-(Propan-2-yl)-3-bromophenyl]-1,2,4-oxadiazol-5-yl}propanoic acid | Requires anhydrous conditions |
Ring-Opening Reactions
Under basic conditions, the oxadiazole ring can cleave to form amidoximes or nitriles .
| Conditions | Products | Applications |
|---|---|---|
| NaOH (aqueous) | 3-(Aminooxy)propanoic acid derivatives | Chelating agents |
| NH₂OH·HCl | 3-(Hydroxyimino)propanoic acid | Coordination chemistry |
Decarboxylation
Thermal or catalytic decarboxylation eliminates CO₂ from the propanoic acid group, forming hydrocarbons.
| Conditions | Catalyst | Product | Yield |
|---|---|---|---|
| 200–250°C | CuO | 3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazole | 70% |
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Mechanism : Radical intermediates form under high heat, with copper oxide accelerating CO₂ elimination.
Biological Activity Modulation
Structural modifications influence interactions with biological targets:
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Analgesic/Anti-inflammatory Activity : Analogues like 3-[3-phenyl-1,2,4-oxadiazol-5-yl]propanoic acid reduce inflammation by 42–49% in rodent models .
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Enzyme Inhibition : Derivatives with trifluoromethyl groups (e.g., C₁₂H₉F₃N₂O₃) inhibit 5-lipoxygenase, a target for inflammatory diseases .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the modulation of metabotropic glutamate receptors (mGluRs). Research indicates that oxadiazole derivatives can act as allosteric modulators of mGluRs, which are implicated in various neurological disorders.
Case Study: Neurological Disorders
A study highlighted the efficacy of mGluR5 inhibitors in preclinical models for anxiety and depression. The oxadiazole structure is instrumental in enhancing the selectivity and potency of these inhibitors. For instance, compounds similar to 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid have shown promise in reducing levodopa-induced dyskinesias in Parkinson's disease models .
Material Science Applications
In addition to its medicinal properties, this compound has been explored for its utility in material science. The incorporation of oxadiazole moieties into polymer matrices can enhance thermal stability and mechanical properties.
Data Table: Material Properties
| Property | Value |
|---|---|
| Thermal Stability | High |
| Mechanical Strength | Enhanced |
| Solubility | Moderate |
Antimicrobial Activity
Recent studies have also investigated the antimicrobial properties of oxadiazole derivatives. The presence of the propan-2-yl group enhances the lipophilicity of the compound, which can improve its ability to penetrate microbial membranes.
Case Study: Antimicrobial Efficacy
Research demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .
Mechanism of Action
The mechanism of action of 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .
Comparison with Similar Compounds
The compound belongs to a broader class of 3-aryl-1,2,4-oxadiazol-5-yl propanoic acids, where structural variations in the aryl group and substitution patterns significantly influence physicochemical properties and bioactivity. Below is a detailed comparison:
Substituent Variations on the Aryl Ring
(a) Electron-Donating Groups
- 3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (): The methoxy group increases polarity (XLogP3 ~1.9, similar to ethoxy derivatives in ) compared to the isopropyl group. Enhanced solubility in aqueous media but reduced membrane permeability. Applications: Often used in studies requiring moderate hydrophilicity .
- 3-[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (): Ethoxy substituent further elevates hydrophobicity (XLogP3 ~1.9) relative to methoxy. Higher metabolic stability due to reduced susceptibility to oxidative demethylation. Molecular weight: 262.26 g/mol .
(b) Hydrophobic/Alkyl Groups
Target Compound (Isopropyl substituent) :
- 3-[3-(3-Trifluoromethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid (): The trifluoromethyl group introduces strong electron-withdrawing effects, altering electronic distribution and binding affinity. Higher metabolic resistance due to C-F bond stability.
(c) Heteroaromatic Substitutions
- 3-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)propanoic acid (): Replacement of phenyl with pyridine introduces a hydrogen-bond acceptor (N atom), improving interactions with polar residues in proteins. Reduced logP compared to isopropyl derivatives.
Physicochemical Properties
Biological Activity
3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid (CAS No. 889946-77-4) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and safety profile.
The molecular formula of this compound is C14H16N2O3, with a molecular weight of 260.29 g/mol. The compound features a propanoic acid moiety linked to a 1,2,4-oxadiazole ring system, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 889946-77-4 |
| Appearance | Liquid |
| Storage Temperature | 4 °C |
Antioxidant Activity
Research indicates that compounds with an oxadiazole structure can exhibit significant antioxidant properties. For example, studies have shown that the introduction of an oxadiazole moiety can enhance the radical scavenging ability of derivatives tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals . This suggests that this compound may possess similar antioxidant capabilities.
Anti-inflammatory Properties
Compounds derived from the oxadiazole class have been reported to exhibit anti-inflammatory effects. Notably, modifications in the structure can influence the potency and selectivity of these compounds against inflammatory pathways . The presence of the carboxylic acid group in this compound is crucial for maintaining its biological activity.
Genotoxicity Studies
Genotoxicity assessments using the Ames test and SOS Chromotest have indicated that derivatives of oxadiazoles can be non-mutagenic. Specifically, studies on related compounds have shown no significant mutagenic activity while demonstrating low levels of DNA damage . This suggests a favorable safety profile for 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-y}propanoic acid in therapeutic applications.
Structure Activity Relationship (SAR)
The structure–activity relationship (SAR) analysis highlights the importance of the positioning and nature of substituents on the oxadiazole ring and adjacent functional groups. For instance:
- Optimal Chain Length : A three-carbon linker between the oxadiazole and carboxylic acid groups has been identified as optimal for maintaining biological activity .
| Compound Variant | Linker Length | Biological Activity |
|---|---|---|
| Original Compound | 3 Carbons | High activity |
| Variant A | 1 Carbon | No activity |
| Variant B | 2 Carbons | Moderate activity |
Case Studies
Several studies have explored the pharmacological effects of related oxadiazole compounds:
- In Vivo Efficacy : A study demonstrated that oxadiazole derivatives exhibited significant efficacy in animal models for inflammatory diseases .
- Cell Viability Assays : In vitro assays indicated that certain derivatives showed low cytotoxicity at concentrations up to 100 µM .
Safety Profile
The safety profile of 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-y}propanoic acid appears favorable based on available data. Hazard statements indicate potential risks such as irritation but no severe genotoxic effects were observed in preliminary tests .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 3-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanoic acid?
- Answer : The compound is synthesized via cyclization reactions. A representative method involves reacting a nitrile precursor with hydroxylamine hydrochloride under reflux in ethanol/water, followed by acidification to form the 1,2,4-oxadiazole ring. Post-synthesis, the product is purified via recrystallization (e.g., using propan-2-ol). Characterization relies on 1H NMR (e.g., oxadiazole protons at δ 8.5–8.7 ppm), 13C NMR (carbonyl carbons at ~170 ppm), IR spectroscopy (C=N stretches near 1600 cm⁻¹), and elemental analysis to confirm purity .
Q. How is the structural integrity of this compound validated experimentally?
- Answer : Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, crystallographic data (e.g., space group P1̄, bond angles, and torsion angles) resolve the oxadiazole ring geometry and substituent orientation. Complementary techniques like high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) help assign proton and carbon signals unambiguously .
Q. What safety protocols are critical during handling?
- Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles.
- Ventilation : Use a fume hood to avoid inhalation of dust/particulates.
- First Aid : For skin contact, rinse with water for 15+ minutes; for eye exposure, irrigate with saline solution. Follow OSHA guidelines for exposure monitoring and medical consultation .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound?
- Answer : Quantum mechanical calculations (e.g., DFT) predict transition states and energetics for cyclization steps. The ICReDD framework integrates computational reaction path searches with experimental validation, reducing optimization time by 30–50% for similar heterocycles. Key parameters include solvent polarity, temperature gradients, and catalyst selection .
Q. What strategies resolve contradictions in spectral data during characterization?
- Answer :
- Issue : Overlapping NMR signals from tautomeric forms.
- Solution : Use deuterated DMSO or CDCl₃ to stabilize specific tautomers. 2D NMR (e.g., NOESY) identifies spatial correlations, while variable-temperature NMR resolves dynamic effects.
- Validation : Cross-check with SC-XRD bond lengths and angles .
Q. How does substituent variation on the phenyl ring affect bioactivity?
- Answer :
- Experimental Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups.
- Assays : Test inhibition of target enzymes (e.g., COX-2) via fluorescence polarization or SPR.
- Data : A 2020 study showed that 4-isopropyl substitution enhances binding affinity by 2.3-fold compared to 4-methyl derivatives, likely due to hydrophobic interactions .
Methodological Tables
Table 1 : Representative Synthesis Conditions and Yields
Table 2 : Key Spectral Data for Structural Confirmation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
